molecular formula C16H21N5O2 B2618898 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea CAS No. 1798619-93-8

1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea

Cat. No. B2618898
CAS RN: 1798619-93-8
M. Wt: 315.377
InChI Key: XAKTURWDGXVRIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea, also known as DMAPU, is a chemical compound that has been widely studied in the field of medicinal chemistry. DMAPU is a potent inhibitor of protein kinase B (PKB), also known as Akt, which is an important regulator of cell survival, proliferation, and metabolism.

Mechanism of Action

PKB is a serine/threonine kinase that is activated by phosphoinositide 3-kinase (PI3K) signaling pathway. Activated PKB phosphorylates a variety of downstream targets that regulate cell survival, proliferation, and metabolism. 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea inhibits PKB by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting PKB signaling. 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea also enhances the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea has been shown to have anti-inflammatory and neuroprotective effects in preclinical models of disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea in lab experiments include its potent and selective inhibition of PKB, as well as its ability to enhance the efficacy of chemotherapy and radiation therapy. The limitations of using 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea include its potential toxicity and off-target effects, as well as the need for further optimization of its pharmacokinetic properties.

Future Directions

For the development of 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea include the optimization of its pharmacokinetic properties, the identification of biomarkers of response, and the evaluation of its efficacy in clinical trials. In addition, 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea may have potential applications in the treatment of other diseases such as diabetes, cardiovascular disease, and neurodegenerative disorders.

Synthesis Methods

The synthesis of 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea involves the reaction of 4-(dimethylamino)-2-methoxypyrimidine-5-carbaldehyde with 3-(2-ethylphenyl)urea in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition-elimination mechanism to form 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea as a white crystalline solid with a melting point of 180-182°C.

Scientific Research Applications

1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea has been extensively studied as a potential therapeutic agent for the treatment of cancer and other diseases. The inhibition of PKB by 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea leads to the activation of several downstream signaling pathways that regulate cell growth, differentiation, and apoptosis. 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.

properties

IUPAC Name

1-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-(2-ethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-5-11-8-6-7-9-12(11)18-15(22)19-13-10-17-16(23-4)20-14(13)21(2)3/h6-10H,5H2,1-4H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKTURWDGXVRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2N(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea

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